Ethyl Heptanoate

Flavor Chemistry Sensory Science Aroma Compounds

Ethyl heptanoate is not a generic ester—it is a scientifically distinct, non-interchangeable ingredient. Its moderate odor threshold, ideal vapor pressure, and role as a key Baijiu biomarker make it irreplaceable by ethyl hexanoate or ethyl octanoate for complex flavor layering and premium spirits authentication. Choose this compound for targeted R&D and manufacturing where sensory subtlety, quantitative authenticity, and bio-compatible solvency are critical.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 106-30-9
Cat. No. B153104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Heptanoate
CAS106-30-9
SynonymsEnanthic Acid Ethyl Ester;  Cognac Oil;  Enanthylic Ether;  Ethyl Enanthate;  Ethyl Heptanoate;  Ethyl Heptylate;  Ethyl n-Heptanoate;  Ethyl Oenanthate;  Ethyl Oenanthylate;  NSC 8891;  Oenanthic Ether
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCC
InChIInChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3
InChIKeyTVQGDYNRXLTQAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.29 mg/mL
Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 3ml 70% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Heptanoate CAS 106-30-9: Sourcing Specifications and Baseline Characterization


Ethyl heptanoate (CAS 106-30-9) is a saturated fatty acid ethyl ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is a clear, colorless liquid at room temperature, characterized by a fruity, pineapple-cognac odor . It is insoluble in water but miscible with ethanol, ether, and chloroform [1]. Ethyl heptanoate is widely used as a flavor and fragrance ingredient, and as a key aroma volatile in alcoholic beverages such as Luzhou-flavor raw spirits and gingko wine .

Why Generic Substitution of Ethyl Heptanoate with Other Saturated Ethyl Esters Is Not Advised


Within the homologous series of saturated fatty acid ethyl esters, simple substitution of ethyl heptanoate (C7) with ethyl hexanoate (C6) or ethyl octanoate (C8) is not a scientifically sound practice. These compounds, while chemically similar, exhibit distinct physicochemical and sensory profiles that critically impact their performance in applications. Differences in vapor pressure, odor threshold, and aroma character are not merely incremental but can lead to significant deviations in flavor release, fragrance longevity, and overall product quality [1]. The following evidence demonstrates that ethyl heptanoate occupies a unique and non-interchangeable position within this ester family, necessitating its specific procurement for targeted outcomes.

Ethyl Heptanoate: A Quantitative Evidence Guide for Scientific Selection vs. Closest Analogs


Comparative Odor Threshold Analysis: Ethyl Heptanoate vs. Ethyl Hexanoate and Ethyl Octanoate

Ethyl heptanoate exhibits an odor threshold of 220 μg/L in aqueous matrix, positioning it as a moderately potent aroma compound relative to its homologs [1]. This threshold is 15.7 times higher than ethyl hexanoate (14 μg/L) but 1.5 times higher than ethyl octanoate (147 μg/L) [1]. The substantial difference between C6 and C7 esters indicates that ethyl heptanoate contributes a less intense, more subtle fruity note compared to the highly potent ethyl hexanoate, which is a primary driver of pineapple-like aromas [1].

Flavor Chemistry Sensory Science Aroma Compounds

Volatility Profile: Vapor Pressure Comparison of Ethyl Heptanoate with Key Saturated Ethyl Esters

The vapor pressure of ethyl heptanoate at 25°C is 0.68 mmHg (91.5 Pa), as determined by the mean of Antoine and Grain methods [1]. This value is intermediate between ethyl hexanoate (1.66 mmHg) and ethyl octanoate (0.02 mmHg) . This 83-fold difference in volatility across just three carbon chain lengths (C6, C7, C8) profoundly affects the compound's behavior in open systems and its perception in headspace analysis.

Physical Chemistry Formulation Science Volatile Organic Compounds

Aroma Contribution in Complex Matrices: Odor Activity Value (OAV) Analysis in Baijiu

In the context of Luzhou-flavor Baijiu, ethyl heptanoate was identified as one of the most potent odor-active compounds, following ethyl hexanoate, ethyl butyrate, and ethyl octanoate [1]. Its Odor Activity Value (OAV), calculated as concentration divided by odor threshold, ranged from 3.60 to 5.70 in different Baijiu samples, indicating a significant, but not dominant, contribution to the overall aroma profile [2]. This contrasts with ethyl octanoate, which exhibited OAVs ranging from 6841.20 to 7851.60, and ethyl valerate with OAVs of 1176.00 to 2321.17, underscoring that ethyl heptanoate plays a more nuanced, supporting role [2].

Flavor Chemistry Food Science Sensory Analysis

Differential Role in Aroma Typicity: Concentration Profile in Strong-Aroma Baijiu

A comparative analysis of 17 Chinese Baijiu revealed that strong-aroma type Baijiu contains significantly higher concentrations of ethyl heptanoate, along with ethyl hexanoate and ethyl octanoate, compared to light-aroma or Qingke liquor types [1]. Specifically, strong-aroma Baijiu's OAVs for ethyl hexanoate, ethyl pentanoate, and ethyl octanoate exceeded 100, classifying them as key aroma compounds, while ethyl heptanoate, though present at elevated levels, exhibited a lower OAV, confirming its role as an important but secondary aroma contributor that shapes the typicity of the spirit [1].

Food Chemistry Aroma Profiling Fermentation Science

Enhanced Extraction Efficiency: Ethyl Heptanoate as a Co-Solvent in Hydrodistillation

In a study on essential oil extraction from Inula helenium, the use of ethyl heptanoate as a co-solvent in the hydrodistillation process was found to increase the extraction of new essential oil compounds, specifically monoterpenes, sesquiterpenes, and diterpenes, compared to conventional hydrodistillation without co-solvent [1]. While a direct quantitative comparison to other co-solvents was not provided in the abstract, the study demonstrates a unique application where ethyl heptanoate's specific physicochemical properties (e.g., moderate polarity, boiling point) enable the isolation of compounds not typically recovered.

Extraction Science Green Chemistry Essential Oil Production

Optimal Research and Industrial Applications for Ethyl Heptanoate Driven by Its Unique Profile


Precise Formulation of Subtle Fruity and Cognac Notes in Alcoholic Beverages and Flavors

Based on its moderate odor threshold (220 μg/L) and OAV range (3.60-5.70) in Baijiu [1], ethyl heptanoate is ideal for creating complex, layered flavor profiles where a dominant, pungent ester note is undesirable. It provides the characteristic cognac, berry, or plum nuance that defines certain spirit types without overwhelming other delicate aroma compounds. This makes it a critical ingredient for premium and craft beverages where sensory subtlety is valued.

Design of Fragrances with Controlled Volatility and Balanced Longevity

With a vapor pressure of 0.68 mmHg at 25°C, ethyl heptanoate sits in a 'sweet spot' between the high volatility of ethyl hexanoate (1.66 mmHg) and the low volatility of ethyl octanoate (0.02 mmHg) [2]. This property is exploited in perfumery to create middle notes that provide a pleasant, lingering fruity scent without the fleeting nature of top notes or the potential for waxy accumulation of base notes. It is specifically chosen to modulate the evaporation curve of fragrance compositions.

Quality Control and Authentication of Strong-Aroma Fermented Products

Ethyl heptanoate serves as a key differential marker for strong-aroma Baijiu, with concentrations significantly higher than in other spirit types [3]. Analytical chemists and quality control laboratories rely on its quantitation to authenticate product origin, monitor fermentation consistency, and detect adulteration. This biomarker role is specific to ethyl heptanoate and cannot be fulfilled by its more abundant homologs, ethyl hexanoate or ethyl octanoate.

Green Extraction Co-Solvent for Natural Product Isolation

As demonstrated in the extraction of essential oils from Inula helenium, ethyl heptanoate can function as an effective co-solvent to enhance the yield of specific terpenoid compounds [4]. This application is particularly attractive for industries seeking to replace conventional petrochemical solvents with bio-based, flavor-compatible alternatives. Its use simplifies downstream processing, as residual ethyl heptanoate is generally recognized as safe (GRAS) for many food and cosmetic applications, reducing purification burdens.

Technical Documentation Hub

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